2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
CAS No.: 881440-81-9
Cat. No.: VC7526633
Molecular Formula: C20H19ClN4O3S
Molecular Weight: 430.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881440-81-9 |
|---|---|
| Molecular Formula | C20H19ClN4O3S |
| Molecular Weight | 430.91 |
| IUPAC Name | 2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-7-15(8-10-16)22-18(26)12-29-20-23-19(27)17(24-25-20)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27) |
| Standard InChI Key | OVOVKQSLEGGQCM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Formula and Molecular Weight
While the exact compound is not detailed in the search results, related compounds like 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide have a molecular formula of C20H19ClN4O3S and a molecular weight of 430.91 g/mol. For the compound , we can infer a similar molecular weight range due to the structural similarities.
Functional Groups
-
Triazine Moiety: Known for its metabolic stability and diverse biological activities.
-
Acetamide Group: Common in pharmaceuticals for its ability to form hydrogen bonds.
-
4-Ethoxyphenyl Group: Contributes to lipophilicity and potential bioavailability.
Synthesis and Characterization
The synthesis of similar compounds typically involves multiple steps, including the formation of the triazine ring and the attachment of the acetamide and ethoxyphenyl groups. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are crucial for characterizing the structure and purity of such compounds.
Biological Activities
Triazine derivatives are explored for various biological activities, including enzyme inhibition and antimicrobial effects . The presence of a chlorobenzyl group may enhance lipophilicity, potentially influencing pharmacokinetics.
Research Directions
Future research could focus on evaluating the compound's efficacy against specific targets, such as enzymes or receptors, using bioassays. Additionally, studying its solubility and stability in different solvents could provide insights into its potential formulations.
Data Tables
Given the lack of specific data on 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume